![molecular formula C19H17N5O4 B4508992 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B4508992.png)
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole and quinazoline derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with a suitable carboxylic acid or its derivatives under acidic conditions.
Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by reacting anthranilic acid with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the benzimidazole and quinazoline derivatives through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of benzimidazole and quinazoline are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may be studied for similar applications.
Medicine
The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Quinazoline Derivatives: Often used as kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide lies in its combined structure, which may offer synergistic effects not seen in individual benzimidazole or quinazoline derivatives. This dual functionality could enhance its biological activity and therapeutic potential.
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound's structure can be broken down into two significant moieties: the benzimidazole and the quinazoline derivatives. The benzimidazole scaffold is known for its diverse biological activities, while the quinazoline derivative adds to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and quinazoline structures exhibit significant antimicrobial properties. A study examining various benzimidazole derivatives reported broad-spectrum antibacterial and antifungal activities. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi . Similarly, the quinazoline derivatives have been linked to potent antimicrobial effects, suggesting that our compound may also possess similar properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. A comprehensive review highlighted that many benzimidazole compounds exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of quinazoline may enhance this activity by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses . The dual functionality of our compound may make it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR of benzimidazole and quinazoline derivatives indicates that modifications at specific positions can significantly impact biological activity. For instance, substituents on the aromatic rings and nitrogen atoms can enhance potency or selectivity against certain biological targets. In the case of our compound, the presence of methoxy groups on the quinazoline ring may improve solubility and bioavailability, enhancing its therapeutic potential.
Case Studies
- Antibacterial Activity Study : A recent study evaluated a series of benzimidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzimidazole core could lead to compounds with superior antibacterial properties compared to existing antibiotics .
- Anticancer Efficacy : Another research effort focused on synthesizing novel benzimidazole derivatives with anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-27-15-7-11-14(8-16(15)28-2)20-10-24(18(11)26)9-17(25)23-19-21-12-5-3-4-6-13(12)22-19/h3-8,10H,9H2,1-2H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICVWTMBFWYPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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